2-Bromo-1-heptene

説明

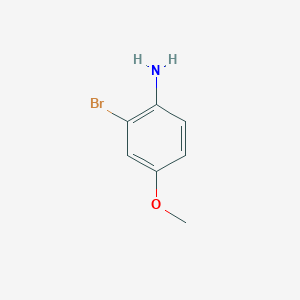

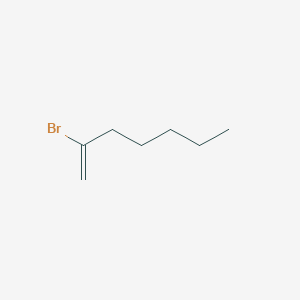

2-Bromo-1-heptene is a brominated alkene with a seven-carbon chain and a bromine atom attached to the second carbon. While the provided papers do not directly discuss 2-Bromo-1-heptene, they do provide insights into the behavior of brominated alkenes and related compounds, which can be extrapolated to understand the properties and reactivity of 2-Bromo-1-heptene.

Synthesis Analysis

The synthesis of brominated alkenes can be complex and may involve multiple steps. For example, the synthesis of 2-bromo helicene was improved to a 51% yield, indicating that bromination reactions can be optimized for better efficiency . Similarly, 2-bromo-1-aryl-1H-indenes are synthesized from gem-dibromocyclopropanes, suggesting that brominated alkenes can be intermediates in the synthesis of more complex structures .

Molecular Structure Analysis

The molecular structure of brominated alkenes can be determined using techniques such as gas-phase electron diffraction. For instance, 2-bromo-3-chloro-1-propene was found to have a mixture of two conformers in the gas phase, which provides insight into the conformational flexibility of brominated alkenes . This information can be useful in predicting the molecular structure of 2-Bromo-1-heptene.

Chemical Reactions Analysis

Brominated alkenes participate in various chemical reactions. The palladium-catalyzed dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene leads to high molecular weight polymers, demonstrating the utility of brominated alkenes in polymer synthesis . Additionally, the reactivity of 3-bromo-2-trimethylsilyl-1-propene with electrophiles to give functionalized vinylsilanes shows the potential for substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated alkenes can be diverse. For example, the study of 2-bromo-3-chloro-1-propene revealed the presence of two conformers and provided detailed measurements of bond lengths and angles, which are crucial for understanding the physical properties of these molecules . The crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were determined, showing that brominated alkenes can have stable crystalline phases .

科学的研究の応用

Quantum Chemical Studies

A study by Miroshnichenko (1998) explored the bromination of 1-heptene, leading to the formation of compounds like 2-Bromo-1-heptene. This research used the MNDO method to investigate the extremal points on the potential energy surface of this reaction, highlighting the role of (H2O)nHBr associates as strong catalytic agents (Miroshnichenko, 1998).

Kinetic Modeling and Ignition Delay Times

Wu et al. (2018) conducted a detailed investigation of the auto-ignition behaviors of 1-heptene and 2-heptene, including 2-Bromo-1-heptene, in various conditions. This study provides insights into the reactivity and ignition delay times of these compounds, contributing significantly to understanding their combustion characteristics (Wu et al., 2018).

Catalysis and Polymerization

Research by Percec et al. (1994) discussed the synthesis and characterization of monomers related to 2-Bromo-1-heptene. This study provided insights into phase-transfer-catalyzed polyetherification, highlighting its applications in the development of hyperbranched polymers (Percec et al., 1994).

Surface Chemistry and Heterogeneous Reactions

He, Mathauser, and Teplyakov (2000) examined the reactions of 6-bromo-1-hexene on Cu3Pt(111) surfaces, which can offer insights into similar processes involving 2-Bromo-1-heptene. This research highlighted the significance of surface coverage in determining reaction pathways, emphasizing its relevance in surface chemistry and catalysis (He, Mathauser, & Teplyakov, 2000).

特性

IUPAC Name |

2-bromohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-3-4-5-6-7(2)8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLBDZMUDSZLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455742 | |

| Record name | 2-Bromo-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-heptene | |

CAS RN |

3252-91-3 | |

| Record name | 2-Bromo-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)